molecular formula C19H23NO2 B1295451 p-Hexyloxybenzylidene p-aminophenol CAS No. 50262-77-6

p-Hexyloxybenzylidene p-aminophenol

Cat. No.: B1295451
CAS No.: 50262-77-6
M. Wt: 297.4 g/mol
InChI Key: JRNVBZKAQTXOMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxybenzylidene p-aminophenol typically involves the condensation reaction between p-hexyloxybenzaldehyde and p-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: p-Hexyloxybenzylidene p-aminophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-Hexyloxybenzylidene p-aminophenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also exhibit antimicrobial activity by disrupting the cell membranes of microorganisms, leading to cell death. The exact molecular targets and pathways involved in these actions are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

  • p-Methoxybenzylidene p-aminophenol
  • p-Ethoxybenzylidene p-aminophenol
  • p-Butoxybenzylidene p-aminophenol

Comparison: p-Hexyloxybenzylidene p-aminophenol is unique due to its hexyloxy group, which imparts distinct physicochemical properties compared to its analogs. The longer alkyl chain in the hexyloxy group enhances the compound’s solubility in organic solvents and may influence its biological activity. In contrast, compounds with shorter alkyl chains, such as p-methoxybenzylidene p-aminophenol, may exhibit different solubility and reactivity profiles .

Properties

IUPAC Name

4-[(4-hexoxyphenyl)methylideneamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-20-17-8-10-18(21)11-9-17/h6-13,15,21H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNVBZKAQTXOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50262-77-6
Record name p-Hexyloxybenzylidene p-aminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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p-Hexyloxybenzylidene p-aminophenol
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Reactant of Route 4
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